
Arsine, trioctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine, trioctyl-: is an organoarsenic compound with the chemical formula C24H51As . It belongs to the class of organoarsenic compounds known as arsines, which are characterized by the presence of an arsenic atom bonded to three organic groups. Arsine, trioctyl- is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arsine, trioctyl- can be synthesized through the reaction of arsenic trichloride (AsCl3) with trioctylphosphine (P(C8H17)3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods: Industrial production of arsine, trioctyl- involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for specific applications.
Analyse Des Réactions Chimiques
Types of Reactions: Arsine, trioctyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: It can undergo substitution reactions where the organic groups attached to the arsenic atom are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used.
Major Products Formed:
Oxidation: Arsenic oxides (e.g., As2O3).
Reduction: Arsenic hydrides (e.g., AsH3).
Substitution: Various substituted arsines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Arsine, trioctyl- is used as a precursor in the synthesis of other organoarsenic compounds. It is also used in the study of reaction mechanisms involving arsenic compounds.
Biology: In biological research, arsine, trioctyl- is used to study the effects of arsenic compounds on biological systems. It is also used in the development of arsenic-based drugs.
Industry: In the semiconductor industry, arsine, trioctyl- is used as a dopant in the production of semiconductor materials. It is also used in the synthesis of organometallic compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of arsine, trioctyl- involves its interaction with biological molecules, particularly proteins and enzymes. The arsenic atom in the compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, which is the basis for its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Arsine (AsH3): A simple arsenic hydride that is highly toxic and used in the semiconductor industry.
Triphenylarsine (As(C6H5)3): An organoarsenic compound used in organic synthesis and as a ligand in coordination chemistry.
Arsenic trioxide (As2O3): An inorganic arsenic compound used in the treatment of acute promyelocytic leukemia.
Uniqueness: Arsine, trioctyl- is unique due to its long alkyl chains, which provide it with distinct physical and chemical properties compared to other arsines. Its liquid state and solubility in organic solvents make it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
64048-97-1 |
|---|---|
Formule moléculaire |
C24H51As |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
trioctylarsane |
InChI |
InChI=1S/C24H51As/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 |
Clé InChI |
QMMSODCNPHJWSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[As](CCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)
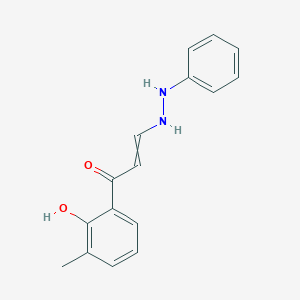
![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)
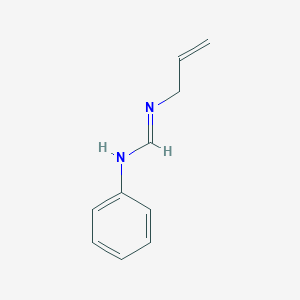
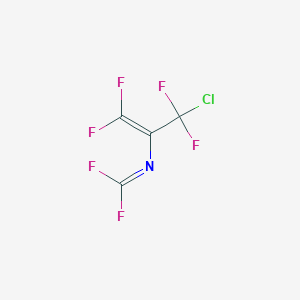
![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)
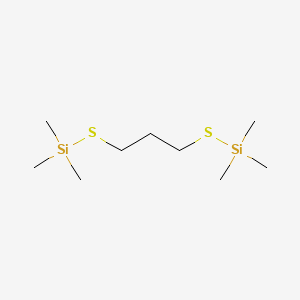
![[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14493368.png)
![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
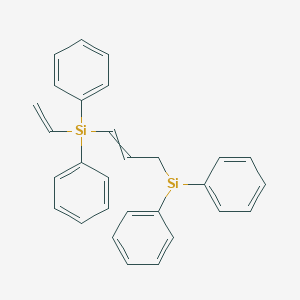
![N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide](/img/structure/B14493377.png)
